molecular formula C20H19NO3 B11595324 (1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one

(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one

Cat. No.: B11595324
M. Wt: 321.4 g/mol
InChI Key: UFRAKPVLGLVRJT-YOYBCKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the penta-1,4-dien-3-one structure.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are investigating its potential as an inhibitor or activator of specific biological pathways.

Medicine

In the field of medicine, (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE apart from similar compounds is its unique combination of a benzodioxole ring and a dimethylamino phenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C20H19NO3/c1-21(2)17-8-3-15(4-9-17)5-10-18(22)11-6-16-7-12-19-20(13-16)24-14-23-19/h3-13H,14H2,1-2H3/b10-5+,11-6+

InChI Key

UFRAKPVLGLVRJT-YOYBCKCWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.